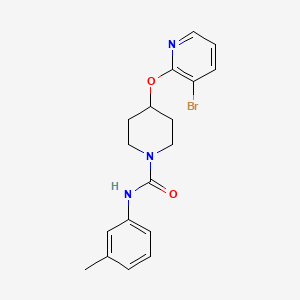

4-((3-bromopyridin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor.

Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds. It would also include the conditions required for the synthesis such as temperature, pressure, catalysts, etc.Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound. It includes the type of bonds (covalent, ionic, etc.), bond lengths, bond angles, and the overall shape of the molecule.Chemical Reactions Analysis

This involves the study of the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions required for the reaction.Physical And Chemical Properties Analysis

This includes the study of the physical properties such as melting point, boiling point, solubility, etc., and chemical properties such as reactivity, stability, etc.Wissenschaftliche Forschungsanwendungen

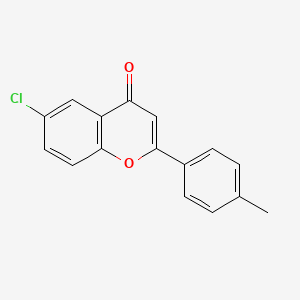

Non-linear Optical (NLO) Properties and Molecular Docking

- The synthesis of related compounds has been explored for their potential in non-linear optical (NLO) applications and molecular docking analyses. For instance, compounds synthesized through a multi-component reaction exhibited remarkable interactions near the colchicine binding site of tubulin, suggesting a contribution to the inhibition of tubulin polymerization and potential anticancer activity (Jayarajan et al., 2019).

Palladium-catalysed Aminocarbonylation

- Derivatives of the compound have been used in palladium-catalysed aminocarbonylation reactions, showing high reactivity and yielding significant products. This methodology opens pathways for the synthesis of novel amides and carboxamides, critical in drug discovery and material science (Takács et al., 2012).

Enantioselective Synthesis for CGRP Receptor Inhibition

- Enantioselective synthesis methods have been developed for compounds acting as CGRP (calcitonin gene-related peptide) receptor antagonists, indicating their potential in treating migraine and other CGRP related disorders. The synthesis approach highlights the significance of chirality in enhancing the pharmacological profile of such compounds (Cann et al., 2012).

Antiproliferative and Tubulin Inhibition

- A new chemical class, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has been identified as antiproliferative agents acting as tubulin inhibitors. Such compounds show promise as anticancer agents by interfering with the mitotic process of cancer cells, demonstrating the diverse applications of related compounds in oncology research (Krasavin et al., 2014).

Farnesyl Protein Transferase Inhibition

- Compounds derived from similar chemical structures have shown potent inhibition of farnesyl protein transferase, an enzyme involved in the post-translational modification of proteins related to cancer progression. This suggests the potential application of such compounds in the development of cancer therapeutics (Mallams et al., 1998).

Antimicrobial Activity

- Novel derivatives have been synthesized and evaluated for their antimicrobial activity, providing insights into the design of new antibacterial and antifungal agents. This underscores the role of such compounds in addressing the growing concern of antimicrobial resistance (Babu et al., 2015).

Safety And Hazards

This involves the study of the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, etc.

Zukünftige Richtungen

This involves speculation on potential future research directions or applications for the compound based on its properties and effects.

Eigenschaften

IUPAC Name |

4-(3-bromopyridin-2-yl)oxy-N-(3-methylphenyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrN3O2/c1-13-4-2-5-14(12-13)21-18(23)22-10-7-15(8-11-22)24-17-16(19)6-3-9-20-17/h2-6,9,12,15H,7-8,10-11H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPDEILAJUKYRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-bromopyridin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,4'-bipyridin]-4-ylmethyl)-4-(tert-butyl)benzamide](/img/structure/B2761142.png)

![N-{[6-(tert-butoxy)pyridin-2-yl]methyl}prop-2-enamide](/img/structure/B2761143.png)

![2-isopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2761148.png)

![[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2761152.png)

![1-(3-methoxypropyl)-9-methyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2761154.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide](/img/structure/B2761156.png)

![Exo-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride](/img/structure/B2761157.png)

![Spiro[2.3]hexane-5-carbonitrile](/img/structure/B2761162.png)